2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride
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Overview
Description
2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals. The addition of a piperidine ring enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride typically involves the reaction of benzimidazole with piperidine under specific conditions. One common method includes the in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN) . Further alkylation using different alkyl or aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields a series of novel compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a suitable base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl or aryl halides, sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of bacteria by interfering with their cellular processes. It may also interact with various enzymes and receptors in the body, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- N-(piperidin-4-yl)benzamide derivatives
- 2-(piperidin-4-yl)pyridine dihydrochloride
Uniqueness
2-(piperidin-4-yl)-1H-benzimidazole dihydrochloride is unique due to its specific structure, which combines the benzimidazole core with a piperidine ring. This combination enhances its biological activity and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-piperidin-4-yl-1H-benzimidazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQNPBCRTKLKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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